trans-1,2-Dihydroindeno(1,2,3-cd)pyrene-1,2,8-triol
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Overview
Description
trans-1,2-Dihydroindeno(1,2,3-cd)pyrene-1,2,8-triol: is a polycyclic aromatic hydrocarbon (PAH) derivative PAHs are a class of organic compounds consisting of multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diazonium Intermediate Formation: One method involves forming a reactive diazonium intermediate from 2-(pyren-1-yl)aniline. This intermediate can react with a tethered polycyclic aromatic moiety at room temperature through intramolecular aromatic substitution.
One-Pot Synthesis: Another method uses 4-bromopyrene as the starting material.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo electrophilic substitution reactions, such as bromination and fluorination.
Common Reagents and Conditions:
Bromination: Reaction with bromine to form 12-bromoindeno(1,2,3-cd)pyrene.
Fluorination: Reaction with fluorine to form 2-fluoroindeno(1,2,3-cd)pyrene.
Nitration: Reaction with nitric acid in an acetyl nitrate solution to form IP-NO2.
Major Products:
- 12-Bromoindeno(1,2,3-cd)pyrene
- 2-Fluoroindeno(1,2,3-cd)pyrene
- IP-NO2 (Nitrated derivative)
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis .
- Studied for its unique chemical properties and reactivity.
Biology and Medicine:
- Investigated for its potential mutagenic and carcinogenic properties .
- Used in studies related to environmental exposure and air pollution .
Industry:
- Potential applications in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action for trans-1,2-Dihydroindeno(1,2,3-cd)pyrene-1,2,8-triol involves its interaction with various molecular targets and pathways. As a PAH derivative, it can bind to DNA and proteins, potentially leading to mutagenic and carcinogenic effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
- Indeno(1,2,3-cd)pyrene
- Benzo(a)pyrene
- Chrysene
Comparison:
- Indeno(1,2,3-cd)pyrene: Similar in structure but lacks the hydroxyl groups present in trans-1,2-Dihydroindeno(1,2,3-cd)pyrene-1,2,8-triol .
- Benzo(a)pyrene: Another PAH with known carcinogenic properties, but with a different ring structure .
- Chrysene: A PAH with four fused benzene rings, differing in its chemical reactivity and applications .
Properties
CAS No. |
99520-61-3 |
---|---|
Molecular Formula |
C22H14O3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(9R,10R)-hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),11(20),12,14(19),15,17-decaene-9,10,22-triol |
InChI |
InChI=1S/C22H14O3/c23-20-13-7-3-4-10-8-9-14-16(15(10)13)19-17(20)11-5-1-2-6-12(11)18(19)22(25)21(14)24/h1-9,21-25H/t21-,22-/m1/s1 |
InChI Key |
BTTCDTCIMCRXEK-FGZHOGPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C5=CC=CC6=C5C4=C(C=C6)[C@H]([C@@H]3O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C5=CC=CC6=C5C4=C(C=C6)C(C3O)O)O |
Origin of Product |
United States |
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